![molecular formula C11H10F3N3O2 B1389508 3-Amino-6-(trifluorométhyl)imidazo[1,2-a]pyridine-2-carboxylate d'éthyle CAS No. 1171919-18-8](/img/structure/B1389508.png)

3-Amino-6-(trifluorométhyl)imidazo[1,2-a]pyridine-2-carboxylate d'éthyle

Vue d'ensemble

Description

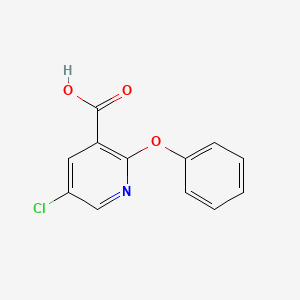

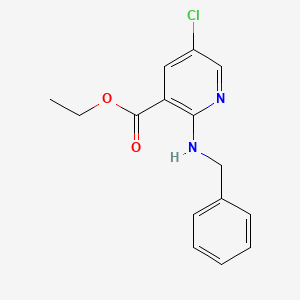

Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1171919-18-8 and Linear Formula: C11H10F3N3O2 . It is a solid substance with a melting point between 219 - 220 degrees Celsius .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, which includes Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, has been developed. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The InChI Code for Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is 1S/C11H10F3N3O2/c1-2-19-10(18)8-9(15)17-5-6(11(12,13)14)3-4-7(17)16-8/h3-5H,2,15H2,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .Physical and Chemical Properties Analysis

Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a solid substance with a melting point between 219 - 220 degrees Celsius . Its molecular weight is 273.21 .Applications De Recherche Scientifique

Développement d'agents antituberculeux

Ce composé a été étudié pour son potentiel en tant qu'agent antituberculeux. Le squelette imidazo[1,2-a]pyridine est reconnu pour ses propriétés pharmacologiques, et ses dérivés ont été testés contre diverses souches de Mycobacterium tuberculosis. En particulier, les modifications apportées au noyau imidazo[1,2-a]pyridine se sont avérées prometteuses pour améliorer l'efficacité du composé contre les souches de tuberculose résistantes aux médicaments .

Applications en science des matériaux

En raison de son caractère structurel unique, le 3-amino-6-(trifluorométhyl)imidazo[1,2-a]pyridine-2-carboxylate d'éthyle présente également un intérêt en science des matériaux. La partie imidazo[1,2-a]pyridine peut être utilisée dans le développement de nouveaux matériaux avec des applications potentielles en électronique et en photonique .

Intermédiaire de synthèse pour les composés pharmaceutiques

Le composé sert d'intermédiaire de synthèse polyvalent dans la préparation de divers agents pharmaceutiques. Ses sites réactifs permettent une fonctionnalisation ultérieure, conduisant à la synthèse d'une large gamme de molécules biologiquement actives .

Recherche en biologie chimique

Les chercheurs utilisent ce composé en biologie chimique pour étudier les systèmes biologiques. Son groupe trifluorométhyle, en particulier, peut être une partie précieuse pour sonder les interactions et les mécanismes enzymatiques en raison de ses propriétés bioisostériques avec certaines chaînes latérales d'acides aminés.

Recherche en protéomique

En protéomique, ce composé est utilisé pour étudier les interactions et les fonctions des protéines. Le groupe ester éthylique de la structure peut être modifié pour créer des sondes ou des marqueurs qui aident à l'identification et à la quantification des protéines dans des échantillons biologiques complexes .

Squelette de préjugé médicamenteux

Le noyau imidazo[1,2-a]pyridine est considéré comme un squelette de « préjugé médicamenteux », ce qui signifie qu'il s'agit d'une structure privilégiée dans la découverte de médicaments en raison de sa large gamme d'applications en chimie médicinale. Ce composé, avec ses substitutions spécifiques, est un candidat de choix pour le développement de nouveaux agents thérapeutiques .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with imidazo[1,2-a]pyridine core have been studied for their anti-proliferative activity against certain bacteria .

Mode of Action

Imidazo[1,2-a]pyridines have been known to undergo various radical reactions for direct functionalization .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Result of Action

Action Environment

It is generally recommended to ensure adequate ventilation when handling this compound .

Analyse Biochimique

Biochemical Properties

Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with certain proteases, altering their catalytic efficiency and substrate specificity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased cell proliferation and differentiation. Additionally, it can alter gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes involved in cell growth and metabolism .

Molecular Mechanism

At the molecular level, Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the complex and modulate the activity of the target molecule. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate in laboratory settings are characterized by its stability and degradation over time. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental observations. It can undergo degradation under certain conditions, leading to the formation of inactive metabolites. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects .

Transport and Distribution

The transport and distribution of Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake, localization, and accumulation in target tissues. For instance, it can bind to plasma proteins, enhancing its solubility and transport in the bloodstream. Additionally, it can interact with membrane transporters, facilitating its entry into cells and distribution to specific subcellular compartments .

Subcellular Localization

The subcellular localization of Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is critical for its activity and function. It can be targeted to specific organelles, such as the nucleus or mitochondria, where it exerts its biological effects. This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Propriétés

IUPAC Name |

ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c1-2-19-10(18)8-9(15)17-5-6(11(12,13)14)3-4-7(17)16-8/h3-5H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPTXGFCVLFIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401157816 | |

| Record name | Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401157816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-18-8 | |

| Record name | Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401157816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1389427.png)

![6-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1389430.png)

![N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline](/img/structure/B1389437.png)

![2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389438.png)

![N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine](/img/structure/B1389440.png)

![N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389445.png)

![N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389446.png)

![5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline](/img/structure/B1389448.png)